3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a trifluoromethoxy group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-methyl-4-(trifluoromethoxy)pyridine.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through cyclization reactions involving suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity and stability.
Chemical Biology: The compound is used as a tool in chemical biology to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Uniqueness
3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a trifluoromethoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1179360-40-7 |
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Molecular Formula |
C9H7F3N4OS |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
3-[3-methyl-4-(trifluoromethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H7F3N4OS/c1-4-5(17-9(10,11)12)2-3-14-6(4)7-15-8(13)18-16-7/h2-3H,1H3,(H2,13,15,16) |
InChI Key |
MULKRHMYKFOPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C2=NSC(=N2)N)OC(F)(F)F |
Origin of Product |
United States |
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